Amino(3-bromo-1-adamantyl)acetic acid
Overview
Description
Amino(3-bromo-1-adamantyl)acetic acid is a compound with the molecular formula C₁₂H₁₈BrNO₂ and a molecular weight of 288.18 g/mol . This compound is notable for its adamantane core, which imparts unique structural and chemical properties. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Amino(3-bromo-1-adamantyl)acetic acid is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . .
Mode of Action
The mode of action of this compound is likely to involve radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process provides a variety of products incorporating diverse functional groups . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It’s worth noting that amino acids can form polymers through a nucleophilic attack by the amino group of an amino acid at the electrophilic carbonyl carbon of the carboxyl group of another amino acid . This could potentially be a pathway affected by this compound.
Pharmacokinetics
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials , suggesting that they may have a wide range of potential effects.
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . .
Preparation Methods
The synthesis of Amino(3-bromo-1-adamantyl)acetic acid typically involves multiple steps, starting from adamantane derivatives. Industrial production methods often employ radical or carbocation intermediates to achieve high yields and purity .
Chemical Reactions Analysis
Amino(3-bromo-1-adamantyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The amino and acetic acid groups can participate in addition reactions to form more complex molecules.
Common reagents used in these reactions include halogens for substitution, oxidizing agents like iodine, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Amino(3-bromo-1-adamantyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex adamantane derivatives.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of high-energy fuels, lubricants, and polymers.
Comparison with Similar Compounds
Amino(3-bromo-1-adamantyl)acetic acid can be compared with other adamantane derivatives such as:
1-Adamantylacetic acid: Lacks the bromo and amino groups, making it less reactive in certain chemical reactions.
1,3-Dehydroadamantane: Contains double bonds, offering different reactivity and applications.
4,9-Divinyl diamantane: Features vinyl groups, making it suitable for polymerization reactions.
The presence of the bromo and amino groups in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.
Properties
IUPAC Name |
2-amino-2-(3-bromo-1-adamantyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c13-12-4-7-1-8(5-12)3-11(2-7,6-12)9(14)10(15)16/h7-9H,1-6,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZHWZNAURVYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207085 | |
Record name | α-Amino-3-bromotricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345969-40-6 | |
Record name | α-Amino-3-bromotricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345969-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-3-bromotricyclo[3.3.1.13,7]decane-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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